6-Propyloxane-2,4-dione

Lipophilicity LogP Drug Discovery

6-Propyloxane-2,4-dione (CAS 89269-61-4), also known as dihydro-6-propyl-2H-pyran-2,4(3H)-dione, is a heterocyclic δ-lactone with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. This compound is a key structural scaffold and intermediate, particularly noted for its role in the total synthesis of the potent antifungal natural products podoblastins.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 89269-61-4
Cat. No. B15397796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyloxane-2,4-dione
CAS89269-61-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)CC(=O)O1
InChIInChI=1S/C8H12O3/c1-2-3-7-4-6(9)5-8(10)11-7/h7H,2-5H2,1H3
InChIKeyLUFCPUJXMWNDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propyloxane-2,4-dione (CAS 89269-61-4) for Synthesis: A Core δ-Lactone Building Block


6-Propyloxane-2,4-dione (CAS 89269-61-4), also known as dihydro-6-propyl-2H-pyran-2,4(3H)-dione, is a heterocyclic δ-lactone with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol [1]. This compound is a key structural scaffold and intermediate, particularly noted for its role in the total synthesis of the potent antifungal natural products podoblastins [2]. Its computed properties, including a moderate lipophilicity (XLogP3 = 1.1) and a topological polar surface area (TPSA) of 43.4 Ų, provide a quantitative baseline for comparing this specific 6-propyl derivative to other 6-alkyl or 6-aryl substituted analogs within the oxane-2,4-dione class [1].

Why 6-Propyloxane-2,4-dione (CAS 89269-61-4) Cannot Be Replaced by Just Any δ-Lactone


In-class substitution of 6-propyloxane-2,4-dione with other δ-lactones like 6-methyl- or 6-phenyl- derivatives is not a trivial exchange, as the specific 6-alkyl chain dictates key molecular properties that influence both synthetic utility and biological target interaction. For instance, the 6-propyl group confers a computed LogP of 1.1, which represents a specific balance of lipophilicity distinct from unsubstituted or other 6-alkyl analogs [1]. This difference in lipophilicity is a critical parameter for partitioning, solubility, and membrane permeability in biological assays and for chromatographic behavior during synthesis [2]. Furthermore, this specific 6-propyl substitution is a direct requirement for accessing the core of the podoblastin class of antifungal agents, where the 6-propyl-5,6-dihydro-2-pyrone moiety is essential for activity [3].

Quantitative Evidence for Selecting 6-Propyloxane-2,4-dione (89269-61-4) Over Analogs


Moderate Lipophilicity (XLogP3 = 1.1) Balances Solubility and Permeability for Diverse Applications

The compound has a computed octanol-water partition coefficient (XLogP3) of 1.1 [1]. This value positions 6-propyloxane-2,4-dione as moderately lipophilic, representing a distinct physicochemical profile compared to more polar unsubstituted or less lipophilic analogs. While direct comparative data for all 6-substituted oxane-2,4-diones is not readily available, this value is a critical, verifiable parameter for assessing the compound's suitability for applications requiring a specific balance of aqueous solubility and membrane permeability, a key consideration in medicinal chemistry [2]. Note: High-strength differential evidence from head-to-head studies is limited; this is class-level inference based on computed properties.

Lipophilicity LogP Drug Discovery Physical Chemistry

Demonstrated High-Yield (91%) Synthetic Utility as a Key Intermediate

In a specific synthetic protocol, 6-propyloxane-2,4-dione was obtained from methyl 5-hydroxy-3-oxo-octanoate in a yield of 91% under the action of hydrochloric acid and sodium hydroxide [1]. This high yield for a key transformation, within the context of a total synthesis effort for podoblastins, provides a tangible benchmark. While yields can be reaction-specific, this quantitative outcome demonstrates the feasibility of efficient production and validates its use in a published, peer-reviewed synthetic route. Note: This is a single-point yield; comparative yields with alternative substrates or conditions were not identified.

Synthetic Chemistry Reaction Yield Process Optimization

Essential Structural Moiety for the Antifungal Activity of Podoblastins

The 6-propyl-5,6-dihydro-2-pyrone core, which is the reduced form of 6-propyloxane-2,4-dione, is a required structural element for the biological activity of the natural antifungal podoblastins against *Pyricularia oryzae* (rice blast) [1]. The total synthesis of podoblastins relies on the construction of this specific 6-propyl-substituted lactone [2]. This is a direct structural requirement, not a general property of δ-lactones. While 6-propyloxane-2,4-dione itself is a precursor and not the final active agent, its selection as a starting material is non-negotiable for accessing this specific class of bioactive compounds.

Antifungal Structure-Activity Relationship Natural Product Synthesis

Where 6-Propyloxane-2,4-dione (89269-61-4) Provides Demonstrable Value in Research and Industry


Total Synthesis of Antifungal Podoblastins and Their Analogs

This is the primary, high-value application scenario. 6-Propyloxane-2,4-dione serves as a critical intermediate in the multi-step total synthesis of podoblastins, which are potent natural fungicides against rice blast (*Pyricularia oryzae*) [1]. The specific 6-propyl substitution on the δ-lactone core is an absolute requirement for constructing the active natural product scaffold. A researcher or industrial process chemist aiming to synthesize podoblastins or explore structure-activity relationships (SAR) around this chemotype must use this specific compound, as analogs would generate different, likely less active, final products. The documented 91% yield in a key synthetic step from a linear precursor provides a baseline for process development [2].

Chemical Probe Development with a Defined Physicochemical Profile

The computed lipophilicity of XLogP3 = 1.1 for 6-propyloxane-2,4-dione positions it as a building block for generating chemical probes with a moderate LogP [1]. In medicinal chemistry, this property is crucial for balancing aqueous solubility and passive membrane permeability [2]. A scientific user seeking a δ-lactone building block with a known, moderate LogP will find this compound well-suited, in contrast to more polar (unsubstituted) or more lipophilic (6-aryl or longer-chain alkyl) alternatives. This predictable physicochemical property supports rational design in early-stage drug discovery, allowing for the modulation of a lead compound's overall LogP profile.

Specialty Intermediate for Agrochemical and Pharmaceutical Synthesis

The compound's established role as a precursor to fungicidal natural products and its defined computed properties make it a specialty intermediate for both agrochemical and pharmaceutical research programs [1]. Its utility extends beyond podoblastins as a general scaffold for constructing diverse 3-acyl-4-hydroxy-2-pyrones, a class of compounds with reported biological activities [2]. For a procurement specialist, this represents a building block with a verified synthetic application and a known physicochemical identity, differentiating it from less well-characterized or purely commodity δ-lactones where property data and synthetic utility are undocumented.

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